- Process for preparing 7-aminocephalosporanic acid without chloroalkane byproducts, Czechoslovakia, , ,
Cas no 957-68-6 (7-Aminocephalosporanic acid)
L'acide 7-aminocephalosporanique (7-ACA) est un intermédiaire clé dans la synthèse des antibiotiques céphalosporines. Ce composé hétérocyclique β-lactame possède une structure de base essentielle permettant des modifications chimiques ciblées pour développer des dérivés aux propriétés antibactériennes améliorées. Le 7-ACA se caractérise par sa stabilité chimique et sa réactivité contrôlée au niveau des groupements amine et carboxyle, facilitant la production de céphalosporines semi-synthétiques à large spectre. Sa pureté élevée (généralement >98%) en fait un substrat idéal pour les synthèses pharmaceutiques, garantissant des rendements optimaux et une faible présence d'impuretés. Les procédés modernes de production par bioconversion offrent une alternative plus écologique aux méthodes chimiques traditionnelles.

7-Aminocephalosporanic acid structure
Nom du produit:7-Aminocephalosporanic acid
Numéro CAS:957-68-6
Le MF:C10H12N2O5S
Mégawatts:272.277681350708
MDL:MFCD00005177
CID:40408
PubChem ID:441328
7-Aminocephalosporanic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 7-Aminocephalosporanic acid
- (6r,7s)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,TRANS)-3-[(ACETYLOXY)METHYL]-7-AMINO-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]-OCT-2-CARBOXYLID ACID
- 7-Amino
- 5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid, 3-(acetyloxy)methyl-7-amino-8-oxo-, (6R,7R)-
- 7-AMINO CEPHALOSPORIC ACID
- 7-AMINOCEPHALOSPORANIC ACID (7-ACA)
- 7-ACA (7-AMINOCEPHALOSPORANIC ACID)
- 7-AMINOCEPHALOSPORIC ACID (7-ACA)
- 7-Amino-3-acetoxymethyl-3-cephem-4-carboxylic acid
- 7-Amino-3-acetoxymethyl-D3-cephem-4-carboxylic acid
- 7b-Amino-3-acetoxymethylcephemcarboxylic acid
- (6R,7R)-7-Amino-3-[(acetyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (7R)-3-Acetyloxymethyl-7-aminocepham-3-ene-4-carboxylic acid
- 7-ACA
- 7-ACS
- 7-Aminocephalsporanic acid
- 7beta-aminocephalosporanic acid
- 7-Aminocephalosporinic acid
- (7R)-7-aminocephalosporanic acid
- (7R)-7-Aminocephalosporanate
- Cephalosporanic acid, 7-amino
- (6R,7R)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 9XI67897RG
- (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- DSSTox_CID_25342
- DSSTox_RID_80810
- DSSTox_GSID_45342
- 3-ac
- (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-amino-8-oxo-, (6R-trans)- (ZCI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-(hydroxymethyl)-8-oxo-, acetate (ester) (8CI)
- 3-(Acetoxymethyl)-7-aminocephem-4-carboxylic acid
- 3-Acetoxymethyl-7-aminoceph-3-em-4-carboxylic acid
- 3-Acetoxymethyl-7β-aminoceph-3-em-4-carboxylic acid
- 7-Amino-3-acetoxymethyl-Δ3-cephem-4-carboxylic acid
- 7β-Amino-3-acetoxymethylcephemcarboxylic acid
- 7β-Aminocephalosporanic acid
- Silicon dioxide
- Cefazolin Sodium Imp. E (EP): (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
-
- MDL: MFCD00005177
- Piscine à noyau: 1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1
- La clé Inchi: HSHGZXNAXBPPDL-HZGVNTEJSA-N
- Sourire: C(C1=C(COC(=O)C)CS[C@@H]2[C@@H](C(N12)=O)N)(=O)O
- BRN: 622638
Propriétés calculées
- Qualité précise: 272.04700
- Masse isotopique unique: 272.047
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 4
- Complexité: 461
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Surface topologique des pôles: 135
- Le xlogp3: -4
Propriétés expérimentales
- Couleur / forme: Cristal
- Dense: 1.4667 (rough estimate)
- Point de fusion: >300 °C (lit.)
- Point d'ébullition: 560.6 °C at 760 mmHg
- Point d'éclair: 292.9 °C
- Indice de réfraction: 1.5650 (estimate)
- Stabilité / durée de conservation: Hygroscopic
- Le PSA: 135.23000
- Le LogP: -0.23120
- Activités optiques: [α]19/D +90°, c = 0.5 in KH2PO4/trace NaOH
- Rotation spécifique: 94 º (c=0.5, KH2PO4, PH 7)
- Solubilité: Pas encore déterminé
- Merck: 434
7-Aminocephalosporanic acid Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Danger
- Description des dangers: H317,H334
- Déclaration d'avertissement: P261,P280,P342+P311
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 42/43
- Instructions de sécurité: S22; S36/37; S24/25; S36; S26
-
Identification des marchandises dangereuses:
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Terminologie du risque:R42/43; R36/37/38; R20/21/22
7-Aminocephalosporanic acid Données douanières
- Code HS:2934996000
- Données douanières:
China Customs Code:
2934996000Overview:
2934996000. 7-Phenylacetamide-3-Chloromethyl-4-Cephalosporanic acid p-methoxybenzyl ester\7-Aminocephalosporanic acid\7-Aminodeacetoxycephalosporanic acid. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:6.0%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934996000. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:6.0%. General tariff:20.0%
7-Aminocephalosporanic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A183629-500g |
(6R,7R)-3-(Acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
957-68-6 | 98% | 500g |
$179.0 | 2025-02-19 | |
Enamine | EN300-130700-0.05g |
(6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
957-68-6 | 95% | 0.05g |
$19.0 | 2023-05-06 | |
abcr | AB144051-10 g |
7-Aminocephalosporanic acid , 96%; . |
957-68-6 | 96% | 10 g |
€77.40 | 2023-07-20 | |
Apollo Scientific | BIA4007-10g |
7-Aminocephalosporanic acid |
957-68-6 | 10g |
£55.00 | 2025-02-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A800132-5g |
7-Aminocephalosporanic acid |
957-68-6 | 97% | 5g |
¥66.00 | 2022-09-29 | |
eNovation Chemicals LLC | D690438-500g |
7-Aminocephalosporanic Acid |
957-68-6 | 95% | 500g |
$195 | 2024-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017846-1g |
7-Aminocephalosporanic acid |
957-68-6 | 97% | 1g |
¥27 | 2024-07-19 | |
Chemenu | CM256001-500g |
7-Aminocephalosporanic acid |
957-68-6 | 98% | 500g |
$252 | 2021-08-04 | |
Chemenu | CM256001-1000g |
7-Aminocephalosporanic acid |
957-68-6 | 98% | 1000g |
$393 | 2024-07-18 | |
BioAustralis | BIA-A2591-5 mg |
Aminocephalosporanic acid, 7- |
957-68-6 | >95% by HPLC | 5mg |
$697.00 | 2023-07-10 |
7-Aminocephalosporanic acid Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane , Triethylamine , N,N-Dimethylaniline Solvents: Chloroform
1.2 Reagents: N,N-Dimethylaniline , Phosphorus pentachloride
1.3 Reagents: Methanol
1.4 Reagents: Water Solvents: Water
1.2 Reagents: N,N-Dimethylaniline , Phosphorus pentachloride
1.3 Reagents: Methanol
1.4 Reagents: Water Solvents: Water
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Ammonium hydroxide Catalysts: Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ; 60 min, pH 8.0, 25 °C
Référence
- Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acidBiotechnology and Bioengineering, 1995, 46(6), 510-13,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase
Référence
- Chemoenzymic one-pot synthesis of cefazolin from cephalosporin C in fully aqueous medium, involving three consecutive biotransformations catalyzed by D-amino acid oxidase, glutaryl acylase and penicillin G acylaseTetrahedron Letters, 1997, 38(26), 4693-4696,
Synthetic Routes 4
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Dicyclohexylamine , Benzoylhydrazine Solvents: Dimethylformamide
Référence
- Chemical acetylation of desacetyl-cephalosporins, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Ammonia ; pH 9, 4 °C
Référence
- Cloning and sequence of glutaryl cephalosporin amidase from Pseudomonas diminuta BS-203 and use of the amidase for the preparation of 7-aminocephalosporanic acid, World Intellectual Property Organization, , ,
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Glutaryl-7-aminocephalosporanic acid acylase , LH-EP Solvents: Water ; 20 min, pH 8.5, 25 °C
Référence
- One-pot enzymatic production of deacetyl-7-aminocephalosporanic acid from cephalosporin C via immobilized cephalosporin C acylase and deacetylaseBiochemical Engineering Journal, 2015, 95, 1-8,
Synthetic Routes 10
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: D-Amino acid oxidase , Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ; 3.5 h, pH 7.5, 28 °C
Référence
- Enzymic transformation of cephalosporin C to 7-ACA by simultaneous action of immobilized D-amino acid oxidase and glutaryl-7-ACA acylaseApplied Biochemistry and Biotechnology, 1998, 73(2-3), 257-268,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Acetic anhydride , 4-(Dimethylamino)pyridine , Potassium hydroxide Solvents: Acetone , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation and use of 7-[(2-carboalkoxy-1-methylethenyl)amino]-3-hydroxymethyl-3-cephem-4-arboxylic acids, United States, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Hexadecyltrimethylammonium bromide , D-Amino acid oxidase , Catalase , Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ; 2.5 h, pH 7.5, 28 °C
Référence
- Single-pot conversion of cephalosporin C to 7-aminocephalosporanic acid in the absence of hydrogen peroxideWorld Journal of Microbiology & Biotechnology, 2010, 26(1), 145-152,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase Solvents: Water
Référence
- Modulation of penicillin acylase properties via immobilization techniques: one-pot chemoenzymatic synthesis of cephamandole from cephalosporin CBioorganic & Medicinal Chemistry Letters, 2001, 11(18), 2429-2432,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase , Carboxyl esterase Solvents: Water ; 2.5 h, pH 8, 25 °C; pH 4.5
Référence
- One-pot Chemoenzymic Synthesis of 3'-Functionalized Cephalosporines (Cefazolin) by Three Consecutive Biotransformations in Fully Aqueous Medium.Journal of Organic Chemistry, 1997, 62(26), 9099-9106,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Penicillin amidase Solvents: Water
Référence
- New use of Alcaligenes faecalis penicillin G acylase, European Patent Organization, , ,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Ammonium carbonate , Ammonium bicarbonate , Ammonia Catalysts: Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ; pH 8.5, 25 °C
Référence
- Method for preparing 7-aminocephalosporanic acid from cephalosporin C catalyzed with cephalosporin C acylase in ammonium bicarbonate and/or ammonium carbonate aqueous solution, China, , ,
7-Aminocephalosporanic acid Raw materials
- Zinc,[3-[(acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylato(2-)]-(9CI)
- Cephalexin
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 3-[(acetyloxy)methyl]-7-[(4-carboxy-1-oxobutyl)amino]-8-oxo-, (6R,7R)-
- 7-Amino-deacetylcephalosporanic Acid
- 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid
7-Aminocephalosporanic acid Preparation Products
7-Aminocephalosporanic acid Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:957-68-6)7-Aminocephalosporanic acid
Numéro de commande:A845463
État des stocks:in Stock/in Stock
Quantité:500g/1kg
Pureté:99%/99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:06
Prix ($):161.0/274.0
7-Aminocephalosporanic acid Littérature connexe
-
Chaoqiang Xiao,Xia Zhang,Wei Wang,Xiuyun Yang,Ying Sun,Weifeng Zhang,Shuwang He,Jie Yang,Zhihua Lv,Changqin Hu Anal. Methods 2023 15 639
-
Refaat B. Hamed,J. Ruben Gomez-Castellanos,Luc Henry,Christian Ducho,Michael A. McDonough,Christopher J. Schofield Nat. Prod. Rep. 2013 30 21
-
Mbongeni Shungube,Ayanda K. Hlophe,Letisha Girdhari,Victor T. Sabe,Byron B. Peters,Nakita Reddy,Kehinde F. Omolabi,Lloyd Chetty,Thilona Arumugam,Anil Chuturgoon,Hendrik G. Kruger,Per I. Arvidsson,Hua-Li Qin,Tricia Naicker,Thavendran Govender RSC Adv. 2023 13 18991
-
Antonella Ilenia Alfano,Margherita Brindisi,Heiko Lange Green Chem. 2021 23 2233
-
Weiwen Huang,Yichen Wang,Lumei Wang,Chaoqiang Pan,Guoqing Shen Anal. Methods 2021 13 90
957-68-6 (7-Aminocephalosporanic acid) Produits connexes
- 10206-21-0(Cefacetrile)
- 68090-55-1((6R,7S)-3-(acetyloxymethyl)-7-azaniumyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate)
- 15690-38-7(7-Amino-deacetylcephalosporanic Acid)
- 26395-99-3(7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)
- 1379327-18-0(2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one)
- 1268816-48-3(5-(Methylsulfonyl)-1H-indazole)
- 1861807-95-5(1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine)
- 1214869-37-0(4-(methylsulfanyl)-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-2-(2-phenylethenesulfonamido)butanamide)
- 2163735-37-1(3-(4-methyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde)
- 2306246-97-7(tert-butyl N-[(3R,4S)-3-(hydroxymethyl)tetrahydropyran-4-yl]carbamate)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:957-68-6)7-Aminocephalosporanic acid

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:957-68-6)7-Aminocephalosporanic acid

Pureté:98%
Quantité:Company Customization
Prix ($):Enquête